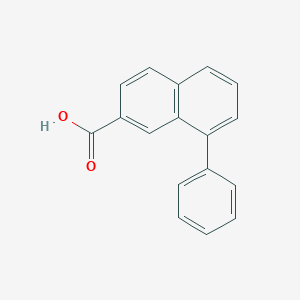

8-Phenylnaphthalene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Phenylnaphthalene-2-carboxylic acid is an aromatic carboxylic acid with the molecular formula C17H12O2. This compound features a naphthalene ring substituted with a phenyl group and a carboxylic acid group.

Synthetic Routes and Reaction Conditions:

Oxidation of Alkylbenzenes: One common method involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO4) to yield the corresponding carboxylic acid.

Hydrolysis of Nitriles: Another method includes the hydrolysis of nitriles, which can be prepared by the nucleophilic substitution of alkyl halides with cyanide ions (CN-), followed by hydrolysis to form the carboxylic acid.

Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide (CO2) to form a metal carboxylate, which is then protonated to yield the carboxylic acid.

Industrial Production Methods:

- Industrial production often utilizes the carboxylation of Grignard reagents due to its efficiency and scalability. The process involves bubbling dry CO2 gas through a solution of the Grignard reagent, followed by protonation with aqueous HCl .

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: KMnO4, CrO3

Reducing Agents: LiAlH4

Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives

Reduction: Formation of alcohols

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

8-Phenylnaphthalene-2-carboxylic acid has been studied for its biological activities, particularly as a potential pharmacological agent. Research indicates that derivatives of this compound can act as agonists for G protein-coupled receptors, which are crucial in numerous physiological processes. For instance, studies have identified compounds related to this compound that exhibit high selectivity and potency towards the GPR35 receptor, which may have implications for treating various diseases including metabolic disorders and cancer .

Case Study: GPR35 Agonists

A study highlighted the development of derivatives based on this compound that showed significant activity at the GPR35 receptor. Notably, two specific derivatives demonstrated nanomolar potency, suggesting their potential as therapeutic agents .

Materials Science

The compound's unique structure makes it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials. The aromatic nature of this compound allows it to participate in π-π stacking interactions, which are essential for the conductivity and efficiency of organic electronic devices.

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its carboxylic acid functional group allows for various chemical modifications, enabling the synthesis of esters, amides, and other derivatives that can be utilized in pharmaceuticals and agrochemicals.

Synthetic Pathways

Research has documented several synthetic pathways involving this compound:

- Esterification Reactions : The carboxylic group can be converted into esters, which are often more volatile and can serve as intermediates in further reactions.

- Amidation : Transforming the carboxylic acid into amides can enhance biological activity and selectivity towards specific targets.

Environmental Applications

Emerging research suggests that compounds like this compound may play a role in environmental science, particularly in studying pollutant degradation. Its stability under various conditions makes it a candidate for developing materials that can capture or degrade environmental contaminants.

Wirkmechanismus

The mechanism of action of 8-Phenylnaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

7-Phenylnaphthalene-2-carboxylic acid: Another naphthalene derivative with similar structural features.

2-Naphthalenecarboxylic acid: A simpler naphthalene derivative without the phenyl substitution.

Uniqueness:

Biologische Aktivität

8-Phenylnaphthalene-2-carboxylic acid (C17H12O2) is an aromatic carboxylic acid characterized by a naphthalene ring substituted with a phenyl group and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound is synthesized through various methods, including:

- Oxidation of Alkylbenzenes : Using potassium permanganate (KMnO4) to yield the corresponding carboxylic acid.

- Hydrolysis of Nitriles : Involving nucleophilic substitution followed by hydrolysis.

- Carboxylation of Grignard Reagents : Reaction with carbon dioxide to form a metal carboxylate that is then protonated.

Biological Activities

The compound has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study reported a minimum inhibitory concentration (MIC) of 55.0 µmol/L against S. aureus, highlighting its potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has also been explored. It interacts with specific molecular targets involved in cancer cell proliferation and survival. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its role as a potential therapeutic agent in oncology.

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Enzymes and Receptors : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular processes.

- Induction of Oxidative Stress : It can induce oxidative stress in microbial cells, leading to cell death.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

8-phenylnaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(19)14-10-9-13-7-4-8-15(16(13)11-14)12-5-2-1-3-6-12/h1-11H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWRVSJGUWJCNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625511 |

Source

|

| Record name | 8-Phenylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144119-86-8 |

Source

|

| Record name | 8-Phenylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.